3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine
Description
Properties
Molecular Formula |
C8H6BrFN4 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
3-(4-bromo-5-methyltriazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H6BrFN4/c1-5-7(9)12-13-14(5)6-3-2-4-11-8(6)10/h2-4H,1H3 |
InChI Key |
CYKWZDWNEGNOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The bromine atom at the 4-position of the triazole ring is a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-deficient triazole system, which activates the C–Br bond toward nucleophiles.
Key Reactions:
-
Ammonolysis: Reaction with aqueous ammonia or amines in polar aprotic solvents (e.g., DMF) yields 4-amino-triazole derivatives. For example, treatment with benzylamine at 80°C replaces Br with a benzylamino group .
-
Thiol Substitution: Thiols (e.g., mercaptopyridines) in the presence of a base (K₂CO₃) displace bromine, forming thioether-linked triazoles .
Example Conditions:
| Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Benzylamine | DMF | 80°C | 78 | 4-(Benzylamino)-5-methyltriazole |
| 2-Mercaptopyridine | MeCN | 60°C | 65 | Triazole-pyridine thioether |
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in palladium- or copper-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation.
Reported Reactions:
-
Suzuki-Miyaura Coupling: Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) produces biaryl derivatives .
-
Buchwald-Hartwig Amination: Coupling with secondary amines (Pd₂(dba)₃, Xantphos) introduces amino groups at the triazole’s 4-position .
Example:
| Substrate | Catalyst System | Ligand | Product | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | – | 4-Phenyltriazole derivative | 82 |
Coordination Chemistry
The pyridine nitrogen and triazole ring act as ligands for transition metals. Structural analogs (e.g., 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine) form complexes with Cu(II), Pd(II), and Ru(II) .
Coordination Modes:
-
Monodentate Binding: Pyridine nitrogen coordinates to metals like Cu(I) in acetonitrile.
-
Bidentate Binding: Triazole and pyridine nitrogens chelate metals such as Pd(II) in ethanol .
Functionalization of the Fluoropyridine Ring
The fluorine atom at the pyridine’s 2-position directs electrophilic substitution to the 5-position (meta to F).
Observed Reactions:
-
Nitration: Nitration (HNO₃/H₂SO₄) yields 5-nitro-2-fluoropyridine derivatives .
-
Halogenation: Chlorination (Cl₂, FeCl₃) produces 5-chloro-2-fluoropyridine .
Reactivity Comparison:
| Position | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 5 | NO₂⁺ | 5-Nitro-2-fluoropyridine | 67 |
| 3 | Cl⁺ | Minor product | <10 |
Triazole Ring Modifications
The 5-methyl group on the triazole influences steric and electronic effects:
-
Oxidation: MnO₂ in acetic acid oxidizes the methyl group to a carboxylic acid .
-
Cycloaddition: Click chemistry with azides forms 1,2,3-triazole-fused systems under Cu(I) catalysis .
Example Oxidation:
| Oxidizing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/AcOH | 5-Carboxy-1H-1,2,3-triazole | 58 |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. A study highlighted that certain triazole derivatives demonstrated effective inhibition against various fungal pathogens such as Candida albicans and Aspergillus niger .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Triazole-containing compounds have been investigated for their ability to inhibit tumor cell proliferation. For example, studies have identified triazole derivatives that exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Agricultural Applications
Fungicides and Insecticides
The agricultural sector has shown interest in the application of triazole derivatives as fungicides and insecticides. Compounds similar to 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine have been synthesized and evaluated for their efficacy against plant pathogens and pests. Research has demonstrated that these compounds can effectively control fungal diseases in crops and provide a viable alternative to traditional pesticides .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of triazole groups into polymers can enhance their thermal stability and mechanical properties. The unique bonding characteristics of triazoles allow for the development of new materials with improved performance metrics suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring and halogen atoms could enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent-Driven Functional Differences
The table below compares the target compound with analogs from the provided evidence, focusing on substituent effects:
*Calculated based on formula C₈H₅BrFN₅.
Key Observations:
- Bromo vs. Acetyl (Triazole): The bromo group in the target compound offers a site for Suzuki or Ullmann couplings, whereas the acetyl group in the analog may enhance binding to enzymes or receptors through dipole interactions .
- Fluoro vs.
- Triazole vs. Pyrazolone Core: Pyrazolone derivatives () exhibit distinct reactivity, such as dihalogenation (e.g., bromomethyl groups), enabling further alkylation or polymerization .
Research Findings and Implications
- Reactivity: The bromo substituent may facilitate catalytic coupling reactions more efficiently than the acetyl group in ’s compound, which requires deprotection for further modification.
- Stability: The fluorine atom in the pyridine ring likely improves oxidative stability compared to non-fluorinated analogs, a trait advantageous in drug development .
- Biological Activity: Triazole-pyridine hybrids are explored as kinase inhibitors or antimicrobial agents; the target compound’s halogenation pattern may optimize interactions with hydrophobic enzyme pockets .
Biological Activity
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring and a fluoropyridine moiety, which contribute to its unique biological profile. The presence of bromine and methyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine have shown activity against various strains of bacteria and fungi.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine | Staphylococcus aureus | 4–8 | |
| Similar Triazole Derivative | Mycobacterium tuberculosis | <1 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound under review has shown promising results in inhibiting cancer cell proliferation in vitro. For example:
- Inhibition of PARP Activity : Certain triazole derivatives have been found to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition is crucial for enhancing the efficacy of chemotherapy agents in BRCA-mutant cancers .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine | MX-1 (BRCA1 mutant) | 0.3 | PARP inhibition |
| Similar Triazole Derivative | Capan-1 (BRCA2 mutant) | 5.0 | PARP inhibition |
These results indicate that this compound may be effective as part of combination therapy for certain types of cancer.
The biological activities of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or DNA repair processes.
- Receptor Interaction : It may also act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Case Studies
A recent study evaluated the pharmacokinetics of a related triazole derivative in animal models:
Study Overview
- Objective : Assess the pharmacokinetic profile and therapeutic efficacy.
- Methodology : Administered via intravenous and oral routes.
| Administration Route | Cmax (µg/mL) | T½ (h) | F (%) |
|---|---|---|---|
| Intravenous | 592 ± 62 | 26.2 ± 0.9 | n.a. |
| Oral | 108 ± 18 | — | 40.7 |
This study highlighted the favorable bioavailability and prolonged half-life, suggesting potential for clinical applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, brominated intermediates (e.g., 4-bromo-5-methyl-1H-1,2,3-triazole) are coupled with fluoropyridine derivatives under reflux conditions in polar aprotic solvents like DMF. Key intermediates are characterized using NMR, NMR, and HRMS. For instance, NMR peaks for the triazole methyl group typically appear at δ 2.3–2.5 ppm, while pyridine fluorines show distinct coupling patterns .
Q. What purification techniques are effective for isolating this compound, and how are yields optimized?
- Methodological Answer : Medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane is commonly used for purification, achieving yields of 70–88% . Recrystallization from dichloromethane/hexane mixtures can further improve purity (>99% by HPLC). Yield optimization often involves controlling reaction stoichiometry (e.g., 1.2–1.5 equivalents of brominated reagents) and inert atmospheres to prevent side reactions .
Q. How are structural analogs of this compound designed to study substituent effects?
- Methodological Answer : Substituent effects (e.g., replacing bromine with chlorine or methyl groups) are explored by modifying precursor reagents. For example, 3,5-dinitrobenzyl or 4-chloro-3-fluorobenzyl groups are introduced via thioether linkages, with reaction progress monitored by TLC. Analogs are evaluated for electronic effects using Hammett constants and steric parameters .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst loading, temperature) influence the regioselectivity of triazole formation?
- Methodological Answer : Regioselectivity in triazole formation is controlled by catalyst systems. For example, Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers. Temperature (80–110°C) and solvent polarity (DMF vs. THF) also modulate selectivity. Kinetic studies show that higher temperatures accelerate cyclization but may reduce regiocontrol .
Q. What contradictions exist in reported spectroscopic data for this compound, and how are they resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ -112 to -118 ppm for 2-fluoropyridine) arise from solvent effects (CDCl vs. DMSO-d). To resolve contradictions, researchers cross-validate assignments using 2D NMR (HSQC, HMBC) and computational modeling (DFT calculations of shielding tensors) .
Q. How can conflicting bioactivity data for structural analogs be analyzed to guide SAR studies?
- Methodological Answer : Contradictory bioactivity (e.g., antimicrobial vs. inactive analogs) is analyzed using multivariate regression. Key parameters include logP (lipophilicity), H-bond donors, and steric bulk. For example, replacing bromine with smaller substituents (e.g., F) improves membrane permeability but may reduce target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
